

# Meropenem-Vaborbactam: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Meropenem-vaborbactam |           |
| Cat. No.:            | B606474               | Get Quote |

# Introduction

**Meropenem-vaborbactam**, marketed under the trade name Vabomere®, is a combination antibiotic developed to combat the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing carbapenemase enzymes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this critical therapeutic agent. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of **meropenem-vaborbactam**'s journey from concept to clinical use.

## **Discovery and Corporate Development**

The development of **meropenem-vaborbactam** is a testament to targeted drug discovery and strategic corporate acquisitions. Vaborbactam (formerly RPX7009), a novel beta-lactamase inhibitor, was discovered by Rempex Pharmaceuticals, a company focused on developing therapies for multi-drug resistant Gram-negative bacterial infections.[1][2] Rempex identified vaborbactam, a cyclic boronic acid-based beta-lactamase inhibitor, for its potent inhibition of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzyme.[1]

In a strategic move to bolster its anti-infective pipeline, The Medicines Company acquired Rempex Pharmaceuticals in December 2013 for an upfront payment of \$140 million, with potential for an additional \$334 million in development, regulatory, and commercial milestones.



[4][5] This acquisition brought Carbavance (the development name for **meropenem-vaborbactam**) into The Medicines Company's portfolio.[5]

Subsequently, in November 2017, Melinta Therapeutics acquired the infectious disease business from The Medicines Company, including the recently approved Vabomere®, for \$270 million in upfront and guaranteed payments.[6][7][8] This transaction positioned Melinta as a leading pure-play antibiotics company.[6][9][10]

#### Development Timeline:

| Year | Milestone                                                                                                              | Company                |
|------|------------------------------------------------------------------------------------------------------------------------|------------------------|
| 2011 | Rempex Pharmaceuticals founded, begins discovery of boronate beta-lactamase inhibitors.[11]                            | Rempex Pharmaceuticals |
| 2013 | The Medicines Company acquires Rempex Pharmaceuticals.[4][5][12][13]                                                   | The Medicines Company  |
| 2014 | TANGO I and TANGO II clinical trials initiated.[14]                                                                    | The Medicines Company  |
| 2017 | Meropenem-vaborbactam (Vabomere®) receives FDA approval for complicated urinary tract infections (cUTIs). [15][16][17] | The Medicines Company  |
| 2017 | Melinta Therapeutics acquires<br>the infectious disease<br>business from The Medicines<br>Company.[6][7][8]            | Melinta Therapeutics   |
| 2018 | Meropenem-vaborbactam receives European marketing authorization.                                                       | Melinta Therapeutics   |



#### **Mechanism of Action**

Meropenem-vaborbactam's efficacy stems from the synergistic action of its two components:

- Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to bacterial cell death.
- Vaborbactam: A non-β-lactam, cyclic boronic acid β-lactamase inhibitor. It protects
  meropenem from degradation by a wide range of serine β-lactamases, most notably the KPC
  enzymes.[1][3] Vaborbactam forms a reversible covalent bond with the active site serine of
  the β-lactamase, rendering the enzyme inactive.[1]

The combination of meropenem and vaborbactam restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vaborbactam Wikipedia [en.wikipedia.org]
- 2. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The Medicines Company acquires Rempex Pharmaceuticals | Drug Discovery News [drugdiscoverynews.com]
- 6. Melinta Therapeutics Enters Into Agreement to Acquire [globenewswire.com]
- 7. biopharmadive.com [biopharmadive.com]







- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Melinta Therapeutics Completes Acquisition of The Medicines [globenewswire.com]
- 10. malinplc.com [malinplc.com]
- 11. Decades of Innovation Qpex Biopharma [qpexbio.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Meropenem/vaborbactam Wikipedia [en.wikipedia.org]
- 17. MDCO's Rempex buy validated with Vabomere approval + | Bioworld | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Meropenem-Vaborbactam: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606474#discovery-and-development-history-of-meropenem-vaborbactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com